3-Ethyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-one
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Overview
Description
3-Ethyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-one is a chemical compound that belongs to the oxadiazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.
Scientific Research Applications
3-Ethyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-one has been studied extensively for its potential applications in medicinal chemistry. It has been found to possess significant antitumor, anti-inflammatory, and antimicrobial activities. Additionally, it has been shown to have potential as a scaffold for the development of novel drugs targeting various diseases, including cancer and Alzheimer's disease.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-one is not fully understood. However, it has been suggested that it exerts its biological activity by inhibiting various enzymes and signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of 3-Ethyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-one. It has been found to possess significant antioxidant activity, which may contribute to its anti-inflammatory and antitumor properties. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as a cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Ethyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-one is its ease of synthesis, which makes it readily available for laboratory experiments. Additionally, its potential as a scaffold for drug development makes it an attractive target for medicinal chemists. However, its poor solubility in aqueous solutions can pose a challenge for certain experiments.
Future Directions
There are several future directions for research on 3-Ethyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-one. One potential avenue of research is the development of novel drugs based on its scaffold. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in various diseases. Finally, the optimization of its synthesis method may lead to the development of more efficient and cost-effective methods for its production.
Conclusion
In conclusion, 3-Ethyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-one is a promising compound with potential applications in various fields, including medicinal chemistry and material science. Its ease of synthesis, significant biological activity, and potential as a scaffold for drug development make it an attractive target for further research.
Synthesis Methods
The synthesis of 3-Ethyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-one can be achieved through various methods. One of the most common methods involves the reaction of 4-fluoroaniline with ethyl oxalyl chloride in the presence of triethylamine to form the corresponding N-acyl derivative. The N-acyl derivative is then reacted with hydrazine hydrate to form the desired oxadiazole compound.
properties
IUPAC Name |
3-ethyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-13-10(14)15-9(12-13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRYIGCKUJEQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)OC(=N1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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